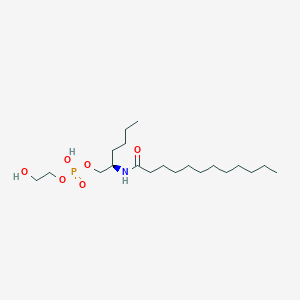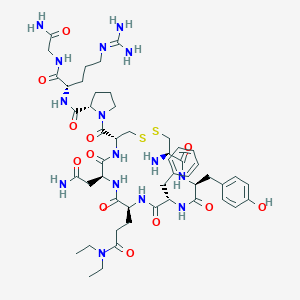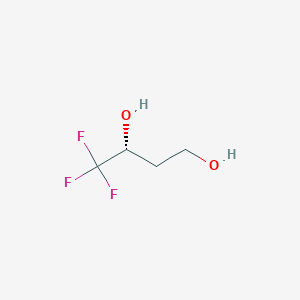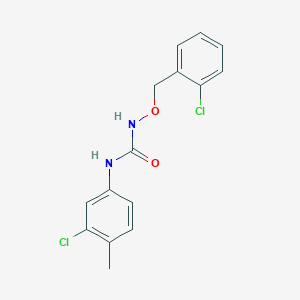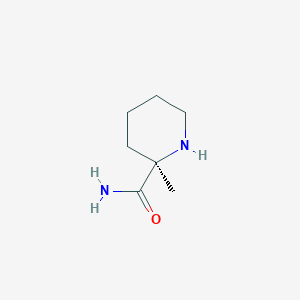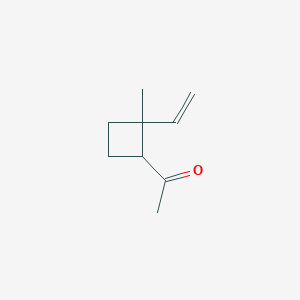![molecular formula C23H24FN3O2 B144989 4-Fluoro-N-(2-[4-(7-hydroxy-naphthalen-1-YL)-piperazin-1-YL]-ethyl)-benzamide CAS No. 135722-26-8](/img/structure/B144989.png)
4-Fluoro-N-(2-[4-(7-hydroxy-naphthalen-1-YL)-piperazin-1-YL]-ethyl)-benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluoro-N-(2-[4-(7-hydroxy-naphthalen-1-YL)-piperazin-1-YL]-ethyl)-benzamide is a chemical compound used in scientific research for its potential therapeutic properties.
Mechanism of Action
The mechanism of action for 4-Fluoro-N-(2-[4-(7-hydroxy-naphthalen-1-YL)-piperazin-1-YL]-ethyl)-benzamide involves the inhibition of certain enzymes and receptors in the body. It has been shown to inhibit the activity of the enzyme phosphodiesterase 4 (PDE4), which is involved in the regulation of inflammation. It also acts as an antagonist of the 5-HT1A receptor, which is involved in the regulation of mood.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are varied and depend on the specific research application. In cancer treatment, it has been shown to induce apoptosis and inhibit cell proliferation. In neurological disorders, it has been studied for its potential as a neuroprotective agent and as a treatment for depression and anxiety. Inflammation studies have shown that this compound has anti-inflammatory properties.
Advantages and Limitations for Lab Experiments
The advantages of using 4-Fluoro-N-(2-[4-(7-hydroxy-naphthalen-1-YL)-piperazin-1-YL]-ethyl)-benzamide in lab experiments include its potential therapeutic properties and its ability to inhibit specific enzymes and receptors. However, limitations include the need for further research to fully understand its mechanism of action and potential side effects.
Future Directions
For research on this compound include further studies on its potential therapeutic properties, as well as its mechanism of action and potential side effects. Additionally, research on the optimization of the synthesis method and purification techniques could lead to more efficient and cost-effective production of this compound. Finally, studies on the potential use of this compound in combination with other therapeutic agents could lead to more effective treatments for various diseases and disorders.
Synthesis Methods
The synthesis of 4-Fluoro-N-(2-[4-(7-hydroxy-naphthalen-1-YL)-piperazin-1-YL]-ethyl)-benzamide involves several steps, including the reaction of 4-fluorobenzoyl chloride with 2-(4-(7-hydroxynaphthalen-1-yl)piperazin-1-yl)ethan-1-ol in the presence of a base, followed by the addition of benzamide. The final product is obtained through purification and isolation techniques.
Scientific Research Applications
This compound has been studied for its potential therapeutic properties in various scientific research fields, including cancer treatment, neurological disorders, and inflammation. In cancer treatment, it has been shown to inhibit the growth of cancer cells and induce apoptosis. In neurological disorders, it has been studied for its potential as a neuroprotective agent and as a treatment for depression and anxiety. Inflammation studies have shown that this compound has anti-inflammatory properties.
properties
CAS RN |
135722-26-8 |
|---|---|
Product Name |
4-Fluoro-N-(2-[4-(7-hydroxy-naphthalen-1-YL)-piperazin-1-YL]-ethyl)-benzamide |
Molecular Formula |
C23H24FN3O2 |
Molecular Weight |
393.5 g/mol |
IUPAC Name |
4-fluoro-N-[2-[4-(7-hydroxynaphthalen-1-yl)piperazin-1-yl]ethyl]benzamide |
InChI |
InChI=1S/C23H24FN3O2/c24-19-7-4-18(5-8-19)23(29)25-10-11-26-12-14-27(15-13-26)22-3-1-2-17-6-9-20(28)16-21(17)22/h1-9,16,28H,10-15H2,(H,25,29) |
InChI Key |
UENYRBDWSVISMK-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCNC(=O)C2=CC=C(C=C2)F)C3=CC=CC4=C3C=C(C=C4)O |
Canonical SMILES |
C1CN(CCN1CCNC(=O)C2=CC=C(C=C2)F)C3=CC=CC4=C3C=C(C=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




